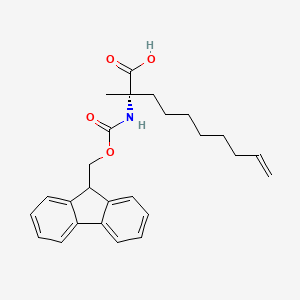

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

説明

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADFVGMQNXRFAF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288617-75-4 | |

| Record name | 288617-75-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Williams-Verdine Alkylation Protocol

This method, adapted from Schafmeister et al. and Bird et al., employs a nickel(II)-mediated alkylation using a chiral auxiliary to enforce stereochemical control. The process involves:

-

Chiral Auxiliary Preparation : (R)-N-benzylproline (BP) is synthesized via KOH-catalyzed benzylation of D-proline in isopropanol, achieving >95% yield.

-

BPB-Ni(II)-Ala Complex Formation : Reaction of BP with o-aminobenzophenone in dichloromethane (DCM) under −30°C conditions produces the nickel-coordinated chiral template.

-

Alkylation with 8-Iodo-1-octene : The BPB-Ni(II)-Ala complex undergoes alkylation using 8-iodo-1-octene in DMF at 4°C, introducing the decenyl side chain with 77% diastereomeric excess.

Critical parameters include maintaining anhydrous conditions during alkylation and strict temperature control (−30°C to 4°C) to prevent racemization.

Hruby-Ryzhov Asymmetric Synthesis

An alternative route utilizes a Finkelstein reaction for halide exchange, followed by nickel-mediated alkylation:

-

8-Iodo-1-octene Synthesis : 8-Bromo-1-octene reacts with NaI in acetone under reflux (2 h, 60°C), achieving near-quantitative yield.

-

Stereoselective Alkylation : The iodide intermediate alkylates the BPB-Ni(II)-Ala complex in DMF with 1.2 equiv KOH, producing (R)-BPB-Ni(II)-2-methyldec-9-enoate in 77% yield.

Comparative analysis shows the Williams-Verdine method provides higher enantiopurity (99% ee vs. 95% ee for Hruby-Ryzhov), making it preferable for pharmaceutical applications.

Fmoc Protection and Carboxylic Acid Functionalization

Following backbone synthesis, the amino group undergoes fluorenylmethoxycarbonyl (Fmoc) protection:

Fmoc-Cl Coupling Reaction

-

Deprotection of BPB-Ni(II) Complex : The alkylated product is treated with 3M HCl/MeOH (1:1) under reflux (30 min) to yield (R)-2-amino-2-methyldec-9-enoic acid.

-

Fmoc Activation : Dissolve the amino acid in 1:1 H2O/acetone (150 mL) and add Fmoc-Cl (1.1 equiv) with NaHCO3 (2.5 equiv) at 0°C.

-

Reaction Monitoring : Progress is tracked via TLC (Rf = 0.41 in 5% MeOH/DCM), with completion typically within 4 h.

The reaction achieves 85–92% yield, with purity >98% confirmed by HPLC. Key challenges include minimizing diketopiperazine formation, addressed by maintaining pH 8–9 and low temperatures.

Purification and Characterization

Reverse-Phase Chromatography

Crude product purification employs C18 columns with acetonitrile/water gradients:

| Parameter | Specification |

|---|---|

| Column Packing | 43g C18 silica |

| Mobile Phase | 5–95% ACN/H2O + 0.1% TFA |

| Flow Rate | 15 mL/min |

| Retention Time | 22–25 min |

| Recovery | 89–93% |

Post-purification lyophilization yields white crystalline solid with 99.5% purity by LC-MS.

Analytical Data

-

HRMS : m/z calculated for C26H31NO4 [M+H]+: 422.2325; found: 422.2323

-

1H NMR (400 MHz, CDCl3): δ 7.75 (d, J=7.5 Hz, 2H), 7.58 (t, J=7.3 Hz, 2H), 7.39 (t, J=7.4 Hz, 2H), 5.80–5.72 (m, 1H), 4.94 (d, J=17.2 Hz, 1H), 4.40 (d, J=6.8 Hz, 2H), 2.31–2.18 (m, 2H), 1.45 (s, 3H)

Scalability and Industrial Adaptation

Kilogram-Scale Production

Vendor protocols (Sigma-Aldrich, GlpBio) report successful scale-up to 10 kg batches using:

化学反応の分析

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted amides or esters.

科学的研究の応用

Medicinal Chemistry

1.1 Drug Design and Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides and proteins. The presence of the fluorenylmethoxycarbonyl group enhances the stability of the amino acid during synthesis, facilitating the formation of complex peptide structures. This compound has potential applications in developing therapeutic peptides targeting specific biological pathways.

1.2 Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

- Antioxidant Activity : Long-chain amino acids can scavenge free radicals, providing protective effects against oxidative stress.

- Antimicrobial Properties : Derivatives of these compounds have shown potential antimicrobial activity, making them candidates for pharmaceutical development.

- Enzyme Inhibition : The structural characteristics may allow interaction with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

Synthetic Applications

2.1 Peptide Synthesis

The use of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid in peptide synthesis is significant due to its ability to serve as a building block for more complex structures. The Fmoc protecting group allows for selective deprotection steps, enabling the incorporation of various functional groups into peptides.

2.2 Reaction Mechanisms

The compound can participate in several chemical reactions, including:

- Nucleophilic Substitution : The amino group can react with electrophiles, facilitating the formation of new bonds.

- Coupling Reactions : It can be used in coupling reactions to form dipeptides or larger peptide chains through amide bond formation.

Case Studies

3.1 Comparative Analysis

A comparative analysis of compounds sharing structural features with this compound reveals insights into its unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Fmoc-Lysine | Contains an Fmoc group and an amino acid backbone | Widely used in peptide synthesis |

| 10-undecenoic acid | Long-chain fatty acid with a double bond | Exhibits antimicrobial properties |

| (S)-Octadecenoic acid | Long-chain unsaturated fatty acid | Important in lipid metabolism |

The combination of the fluorenylmethoxycarbonyl protecting group with a long aliphatic chain and specific double bond positioning enhances its biological activity compared to simpler analogs.

作用機序

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The Fmoc group is then removed under mild conditions, revealing the free amino group for further reactions.

類似化合物との比較

Structural and Chemical Properties

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid (CAS: 288617-75-4) is an unnatural α-amino acid derivative featuring:

- Molecular Formula: C₂₆H₃₁NO₄

- Molecular Weight: 421.53–421.54 (minor variations due to rounding) .

- Key Structural Features: A 10-carbon dec-9-enoic acid backbone with a terminal double bond. A methyl group at the α-carbon (C2) and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine. (S)-configuration at the chiral center .

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

- (R)-Enantiomer: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid (CAS: 1191429-20-5) shares the same backbone but has an (R)-configuration. Key Difference: Stereochemistry impacts binding affinity in peptide interactions. For example, the (R)-enantiomer (R8) was used in diyne-girder stapled peptides with enhanced MDM2 binding . Safety: Both enantiomers share similar hazards (GHS H302, H315, H319) .

Chain Length and Unsaturation Variations

- Trend: Longer carbon chains (e.g., dec-9-enoic acid) improve hydrophobic interactions in peptide-protein binding, while unsaturated bonds (alkenes/alkynes) enhance rigidity .

Substituted Pentanoic Acid Derivatives

A series of pentanoic acid derivatives () feature diverse substituents at the C5 position:

- Examples :

- 2e : 4-methylpiperazinyl (Yield: 85%, [α]²⁰D = −7.3)

- 2f : 4-(pyrimidin-2-yl)piperazinyl (Yield: 98%, [α]²⁰D = −6.3)

- 2j : 4-benzylpiperidinyl (Yield: 93%, [α]²⁰D = −8.3)

- Comparison :

Aryl-Substituted Analogs

- (S)-2-...3-(o-tolyl)propanoic acid (CAS: 211637-75-1): Structure: Aromatic o-tolyl group at C3. Purity: 99.76% (HPLC), stored at -20°C . Use: Intermediate in small-molecule HIV-1 entry inhibitors .

- (S)-2-...3-(6-chloroindol-3-yl)propanoic acid (CAS: 908847-42-7): Structure: Chloroindole substituent for bioactivity modulation. Application: Research in indole-based therapeutics .

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis and has been associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . This compound is characterized by a fluorenyl group, which contributes to its hydrophobicity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aryl moiety has been found to enhance antimicrobial activity significantly .

Antitumor Activity

Fluorenone derivatives have also demonstrated antiproliferative effects, acting as inhibitors of type I topoisomerases. Structural modifications, such as the introduction of linear alkyl groups, have been linked to increased antiproliferative activity compared to branched or bulky groups . This suggests that this compound may also possess similar antitumor properties.

The cytotoxic effects of fluorenone derivatives can be attributed to their ability to disrupt cellular processes. For example, compounds derived from the fluorenone structure have been shown to induce apoptosis in cancer cells and inhibit cellular proliferation through various mechanisms . The specific mechanism for this compound remains to be fully elucidated but may involve interactions with DNA or key enzymes involved in cell cycle regulation.

Case Studies

- Antimicrobial Activity Evaluation : A study evaluated the antimicrobial effects of several fluorenone derivatives against clinical isolates. Among them, a compound structurally related to this compound exhibited significant inhibition against methicillin-resistant Staphylococcus aureus at low concentrations .

- Antiproliferative Effects : Another investigation into a series of fluorenone derivatives demonstrated that modifications at the 4-position of the fluorenone ring led to enhanced antiproliferative activity against various cancer cell lines, suggesting that similar modifications could be beneficial for optimizing this compound for therapeutic applications .

Data Table: Biological Activities of Fluorenone Derivatives

Q & A

Basic: What are the critical steps in synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid?

Answer:

The synthesis typically involves:

Amino Group Protection : The Fmoc (fluorenylmethoxycarbonyl) group is introduced to protect the amino group during coupling reactions. This is achieved using Fmoc-OSu (succinimidyl carbonate) in a 1:1 H₂O/acetone solution with Na₂CO₃ as a base .

Coupling Reactions : The protected amino acid is coupled with a dec-9-enoic acid derivative. Dichloromethane (DCM) or tetrahydrofuran (THF) is used as a solvent under nitrogen to prevent side reactions .

Deprotection and Purification : The Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF), followed by purification via HPLC or column chromatography .

Basic: Why is the Fmoc group preferred over other protecting groups in peptide synthesis involving this compound?

Answer:

The Fmoc group offers:

- Orthogonal Stability : It is stable under acidic conditions but cleaved efficiently by bases (e.g., piperidine), enabling selective deprotection without disrupting acid-labile side chains .

- UV Detectability : The fluorenyl moiety allows for easy monitoring during HPLC purification .

- Minimal Side Reactions : Unlike Boc (tert-butoxycarbonyl), Fmoc avoids the need for strong acids, reducing racemization risks .

Advanced: How can researchers address discrepancies in reported GHS hazard classifications for this compound?

Answer:

Conflicting classifications (e.g., acute toxicity Category 4 vs. 2) may arise from batch-specific impurities or incomplete toxicological data. To resolve this:

Batch Analysis : Use LC-MS to identify impurities contributing to toxicity variations .

In Silico Modeling : Apply tools like OECD QSAR Toolbox to predict toxicity endpoints if experimental data are lacking .

Safety Redundancy : Assume the highest hazard class (e.g., Category 2 for skin irritation) and implement strict PPE protocols .

Advanced: What methodological strategies optimize coupling efficiency during solid-phase peptide synthesis (SPPS) with this compound?

Answer:

Key strategies include:

- Solvent Selection : Use DCM:DMF (1:1) to enhance solubility and reduce steric hindrance during coupling .

- Activation Reagents : Employ HOBt/DIC or PyBOP to minimize racemization and improve yields .

- Temperature Control : Conduct reactions at 0–4°C to stabilize reactive intermediates .

- Real-Time Monitoring : Use FTIR or MALDI-TOF to track coupling completion and adjust reagent stoichiometry .

Basic: How should researchers handle solubility challenges with this compound in aqueous buffers?

Answer:

The compound’s hydrophobicity (logP ~3.5) necessitates:

- Co-Solvents : Add DMSO (≤10%) or acetonitrile to aqueous solutions to enhance solubility without denaturing proteins .

- pH Adjustment : Ionize the carboxylic acid group by adjusting pH to 8–9 using ammonium bicarbonate .

- Micellar Systems : Use surfactants like SDS (0.1%) to solubilize the compound in biological assays .

Advanced: What analytical approaches resolve contradictions in NMR data for stereoisomeric impurities?

Answer:

Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to separate enantiomers .

NOESY NMR : Identify spatial correlations between the Fmoc group and methyl/dec-9-enoic moieties to confirm stereochemistry .

X-ray Crystallography : Resolve ambiguous peaks by determining the crystal structure of the purified compound .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C under nitrogen to prevent oxidation of the dec-9-enoic acid moiety .

- Light Protection : Use amber vials to avoid Fmoc group degradation via UV exposure .

- Desiccation : Keep in a vacuum-sealed container with silica gel to inhibit hydrolysis .

Advanced: How can researchers elucidate the biological activity of this compound in protein interaction studies?

Answer:

SPR (Surface Plasmon Resonance) : Immobilize target proteins on a CM5 chip to measure binding kinetics (KD, kon/koff) .

Fluorescence Polarization : Label the compound with FITC and monitor competitive displacement by known ligands .

Cryo-EM : Resolve binding conformations in complex with macromolecular targets at near-atomic resolution .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced: How can computational methods address gaps in ecotoxicological data for this compound?

Answer:

- QSAR Models : Predict LC50 for fish and Daphnia using EPI Suite .

- Molecular Dynamics : Simulate interactions with enzymes like cytochrome P450 to infer biodegradability .

- Read-Across : Use data from structurally similar Fmoc-amino acids (e.g., Fmoc-Leu-OH) to estimate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。